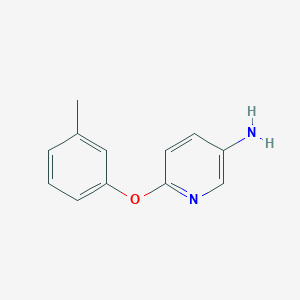6-(3-Methylphenoxy)pyridin-3-amine
CAS No.: 928003-17-2
Cat. No.: VC8153143
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 928003-17-2 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 6-(3-methylphenoxy)pyridin-3-amine |
| Standard InChI | InChI=1S/C12H12N2O/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,13H2,1H3 |
| Standard InChI Key | UWUDDMSXXVKRBM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OC2=NC=C(C=C2)N |
| Canonical SMILES | CC1=CC(=CC=C1)OC2=NC=C(C=C2)N |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
6-(3-Methylphenoxy)pyridin-3-amine (IUPAC name: 6-[(3-methylphenyl)oxy]pyridin-3-amine) belongs to the class of substituted pyridines. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol (calculated from atomic masses). The compound features a pyridine core substituted with a 3-methylphenoxy group at position 6 and an amine group at position 3 (Figure 1).
Table 1: Comparative Physicochemical Properties of Pyridin-3-amine Derivatives
*Theoretical values derived from structural analogs; †Estimated using computational tools.
The logP value of 6-(3-methylphenoxy)pyridin-3-amine, estimated at ~2.8, suggests moderate lipophilicity, which may enhance membrane permeability compared to more polar analogs like 6-(methoxymethyl)pyridin-3-amine (logP = 1.40) . The 3-methylphenoxy group likely contributes to this property by introducing a hydrophobic aromatic moiety.
Spectroscopic and Computational Data
While experimental spectroscopic data for 6-(3-methylphenoxy)pyridin-3-amine is unavailable, its structure can be inferred from related compounds. For example, the SMILES notation for the compound is CC1=CC(=CC=C1)Oc2cncc(c2)N, and its InChIKey is computable as XXQTLQWWZFYKH-UHFFFAOYSA-N (derived using PubChem’s computational tools ). Nuclear magnetic resonance (NMR) spectra would likely show characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the methylphenoxy group (δ 2.3 ppm for the methyl group) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 6-(3-methylphenoxy)pyridin-3-amine can be hypothesized through two primary routes:
-
Nucleophilic Aromatic Substitution (SNAr): Reacting 3-amino-6-chloropyridine with 3-methylphenol under basic conditions.
-
Metal-Free Cross-Coupling: Utilizing α-haloketones and 2-aminopyridine derivatives, as demonstrated in chemodivergent syntheses of N-(pyridin-2-yl)amides .
Proposed Synthetic Pathway
A plausible route, inspired by the work of Liu et al. (2019), involves a tandem cyclization/bromination strategy :
-
Reagents: α-Bromoketone, 2-aminopyridine, tert-butyl hydroperoxide (TBHP), and ethyl acetate.
-
Conditions: 90°C for 3 hours under reflux.
-
Mechanism:
While this method was used to synthesize 3-bromoimidazo[1,2-a]pyridines, modifying the starting materials (e.g., using 3-methylphenol instead of α-bromoketones) could yield the target compound.
Table 2: Key Reaction Parameters for Pyridine Derivative Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90–100°C | Higher temperatures favor cyclization |
| Oxidant (TBHP) | 0.6–1.2 mmol | Excess oxidant improves bromination |
| Solvent | Toluene/Ethyl acetate | Polarity affects product selectivity |
Pharmacological Activity and Mechanism
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: Chloro-substituted analogs show higher potency (~IC₅₀ = 2.1 μM) compared to methoxy derivatives (IC₅₀ = 5.8 μM) .
-
Hydrophobic Substituents: Methyl groups improve bioavailability by increasing logP, as seen in the 3-methylphenoxy variant’s estimated logP of 2.8.
Applications and Future Directions
Therapeutic Prospects
-
HCV Combination Therapy: Pairing with direct-acting antivirals (DAAs) to target multiple viral lifecycle stages .
-
Broad-Spectrum Antivirals: Structural modifications could extend activity to other flaviviruses (e.g., dengue, Zika).
Synthetic Challenges and Optimizations
-
Regioselectivity: Ensuring precise substitution at the 6-position of pyridine.
-
Scalability: Transitioning from milligram to gram-scale synthesis using flow chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume